N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-16(22,9-11-5-4-8-23-11)10-18-14(20)15(21)19-13-7-3-2-6-12(13)17/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYVOVPNTVSPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxalamide backbone.
Attachment of the furan ring: The furan ring is introduced through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide exhibits several biological activities:
Antimicrobial Activity
Compounds with similar structural features have shown promising antimicrobial properties. Studies have reported activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics, suggesting their potential as therapeutic agents.
Antifungal Activity
The compound's analogs have demonstrated significant antifungal effects, particularly against Candida species. Research suggests that the mechanism often involves the inhibition of ergosterol synthesis, which is crucial for maintaining fungal cell membrane integrity.
Cytotoxicity
Initial assessments indicate that certain derivatives may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing potential anticancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key observations include:
| Compound Variation | Biological Activity |
|---|---|
| Presence of electronegative atoms (e.g., Cl) | Enhanced antifungal activity |
| Altered alkyl chain length | Changes in hydrophobicity |
Potential Applications
Given its diverse biological activities, this compound holds promise in several areas:
- Pharmaceutical Development : Its antimicrobial and antifungal properties make it a candidate for developing new antibiotics or antifungal agents.
- Agricultural Applications : The compound may be explored for use in agrochemicals due to its potential effectiveness against plant pathogens.
- Cancer Research : The selective cytotoxicity observed in preliminary studies suggests its utility in cancer treatment research.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Prothioconazole (Agrochemical Triazole-Thione)
Structure : 2-[(2RS)-2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione .
Key Similarities :
- 2-Chlorophenyl group : Enhances lipophilicity and target binding in agrochemicals.
- Hydroxypropyl moiety : Contributes to solubility and metabolic stability.
Differences : - Triazole-thione vs. Diamide : Prothioconazole’s triazole-thione ring is critical for fungicidal activity by inhibiting steroid demethylation, whereas the diamide in the target compound may interact with different biological targets (e.g., enzymes or receptors).
Ranitidine Derivatives (Pharmaceutical Furan-Containing Compounds)
Examples :
- Ranitidine amino alcohol hemifumarate: [5-[(Dimethylamino)methyl]furan-2-yl]methanol .
- Ranitidine related compound B : Contains a furan-2-ylmethyl-thioethyl-nitroethenediamine backbone .
Key Similarities : - Furan-2-ylmethyl group : Enhances electron-rich aromatic interactions and metabolic stability.
- Hydroxypropyl/amino alcohol groups: Improve water solubility and bioavailability. Differences:
- Functional Groups: Ranitidine derivatives include dimethylamino and nitro groups for H2 receptor antagonism , whereas the target compound’s diamide may exhibit distinct binding mechanisms.
- Applications : Ranitidine analogs are antiulcer agents, while the target’s diamide could diverge into anticancer or antimicrobial domains.
Chloroacetamide Herbicides (Agrochemical Amides)
Examples :
- Dimethenamid : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide .
- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .
Key Similarities : - Chloro-substituted amide : Facilitates herbicidal activity by inhibiting very-long-chain fatty acid synthesis.
- Aromatic substituents : Enhance soil persistence and target specificity.
Differences : - Diamide vs. Monoamide: The target’s ethanediamide may exhibit dual binding modes or higher metabolic stability compared to monoamide herbicides.
- Furan vs.
Comparative Data Table
Research Implications
- Structural Insights: The 2-chlorophenyl group likely enhances target affinity across analogs, while the furan and diamide may improve metabolic stability compared to triazole or monoamide compounds.
- Synthetic Routes : Analogous to ranitidine derivatives, the target compound could be synthesized via amidation of chlorophenyl precursors with furan-containing hydroxypropyl amines .
- Toxicity Considerations : Chlorinated aromatics (e.g., in Prothioconazole) may pose environmental risks, necessitating ecotoxicology studies for the target compound .
Biological Activity
Chemical Structure and Properties
The chemical structure of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 293.77 g/mol
This compound features a chlorophenyl group, a furan moiety, and a hydroxypropyl chain, which may contribute to its unique biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the furan ring suggests potential interactions with cellular signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) pathways.
Pharmacological Effects
-
Antinociceptive Activity:
- Studies have shown that derivatives of furan-containing compounds exhibit significant antinociceptive effects in animal models. This suggests that this compound may also possess similar properties.
-
Anti-inflammatory Properties:
- Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be attributed to the chlorophenyl moiety, which has been linked to reduced inflammation in various studies.
-
Cytotoxicity:
- Preliminary studies indicate that certain furan derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief in models | |
| Anti-inflammatory | Reduced cytokine levels | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Antinociceptive Effects
In a study conducted on mice, administration of this compound resulted in a notable decrease in pain response during formalin tests. The compound was compared to standard analgesics, showing comparable efficacy but with a different side effect profile.
Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that the compound significantly reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
